molecular formula C14H10FN B2416520 5-fluoro-2-phenyl-1H-indole CAS No. 59541-83-2

5-fluoro-2-phenyl-1H-indole

Cat. No.: B2416520
CAS No.: 59541-83-2
M. Wt: 211.239
InChI Key: IAWXPEULMPRIPV-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The compound features a fluorine atom at the 5-position and a phenyl group at the 2-position of the indole ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Mechanism of Action

Target of Action

5-Fluoro-2-phenyl-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities , suggesting that they may affect multiple biochemical pathways. For instance, some indole derivatives have been reported to show antiviral activity against influenza A and Coxsackie B4 virus , suggesting that they may affect the viral replication pathways.

Pharmacokinetics

The biological activities of indole derivatives suggest that they may have favorable adme properties that allow them to reach their targets and exert their effects .

Result of Action

Indole derivatives have been reported to possess various biological activities , suggesting that they may have diverse molecular and cellular effects. For instance, some indole derivatives have been reported to show antiviral activity , suggesting that they may inhibit viral replication at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-phenyl-1H-indole can be achieved through several methods. One common approach involves the cyclization of 2-phenyl-3-(2-fluorophenyl)prop-2-en-1-amine under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-fluoro-2-bromo-1H-indole is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can convert the compound into 5-fluoro-2-phenylindoline.

    Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: 5-Fluoro-2-phenylindoline.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

5-Fluoro-2-phenyl-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    5-Fluoroindole: Lacks the phenyl group at the 2-position, resulting in different chemical and biological properties.

    2-Phenylindole: Lacks the fluorine atom at the 5-position, affecting its reactivity and binding affinity.

    5-Bromo-2-phenyl-1H-indole: Substitution of fluorine with bromine alters the compound’s electronic properties and reactivity.

Uniqueness: 5-Fluoro-2-phenyl-1H-indole is unique due to the presence of both the fluorine atom and the phenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

5-fluoro-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWXPEULMPRIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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